5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Antiallergic Mast cell stabilization Histamine release inhibition

5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 78620-15-2) is a heterocyclic small molecule belonging to the 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo heterocycle class, originally developed as an orally active antiallergic agent. The compound incorporates a 5-chloro-substituted benzoxazole core linked to a 1,3,4-oxadiazol-2(3H)-one ring, and is documented in the primary medicinal chemistry literature as compound 6b within a focused library of structural analogs evaluated for inhibition of antigen-induced histamine release (AIR) and IgE-mediated passive cutaneous anaphylaxis (PCA).

Molecular Formula C9H4ClN3O3
Molecular Weight 237.60 g/mol
CAS No. 78620-15-2
Cat. No. B12901041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one
CAS78620-15-2
Molecular FormulaC9H4ClN3O3
Molecular Weight237.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(O2)C3=NNC(=O)O3
InChIInChI=1S/C9H4ClN3O3/c10-4-1-2-6-5(3-4)11-7(15-6)8-12-13-9(14)16-8/h1-3H,(H,13,14)
InChIKeyNXIPAFMSTLUXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 78620-15-2)


5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 78620-15-2) is a heterocyclic small molecule belonging to the 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo heterocycle class, originally developed as an orally active antiallergic agent [1]. The compound incorporates a 5-chloro-substituted benzoxazole core linked to a 1,3,4-oxadiazol-2(3H)-one ring, and is documented in the primary medicinal chemistry literature as compound 6b within a focused library of structural analogs evaluated for inhibition of antigen-induced histamine release (AIR) and IgE-mediated passive cutaneous anaphylaxis (PCA) [1].

Why Generic Substitution Fails for 5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one


Within the 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo heterocycle class, even subtle substituent modifications on the benzoxazole ring produce marked differences in antiallergic potency and oral efficacy [1]. The primary structure-activity relationship (SAR) study demonstrates that substitution on the aromatic ring can either increase activity (as with the 5-chloro, 5-CO₂Me/7-OMe, and 5-Me analogs) or merely retain baseline potency (as with 6-Me, 5-CO₂Et, and 4-Me analogs) relative to the unsubstituted parent [1]. Consequently, generic replacement with a close analog lacking the specific 5-chloro substitution pattern risks delivering a compound with a distinctly different potency profile, undermining experimental reproducibility and batch-to-batch consistency in pharmacological studies.

Quantitative Differentiation Guide for 5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one


Enhanced RMC Potency of 5-Chloro Analog (6b) Relative to Unsubstituted Parent (6a)

In the rat peritoneal mast cell (RMC) assay, the 5-chloro-substituted benzoxazole analog 6b (CAS 78620-15-2) demonstrated increased inhibition of antigen-induced histamine release compared to the unsubstituted parent compound 6a, confirming a favorable effect of 5-chloro substitution on in vitro potency [1]. The paper explicitly classifies compound 6b among those showing 'increased activity' upon aromatic ring substitution [1].

Antiallergic Mast cell stabilization Histamine release inhibition

Oral PCA Efficacy Advantage of 5-Chloro Benzoxazole Analog (6b) Over Intraperitoneal DSCG

Compound 6b was among the twelve oxadiazolones reported to show good oral activity in the rat passive cutaneous anaphylaxis (PCA) model, and several compounds in this series demonstrated higher oral potency than that exhibited by the clinical reference agent disodium cromoglycate (DSCG) when DSCG was administered intraperitoneally [1]. This indicates that 6b achieves meaningful systemic antiallergic effect via oral dosing, a critical advantage over the injection-dependent standard [1].

Oral bioavailability Passive cutaneous anaphylaxis In vivo antiallergic

Chemotype Differentiation from Benzimidazole-Based Oxadiazolone Analog 6o

Within the same study, the benzimidazole analog 6o (CAS 78620-28-7) demonstrated an intraperitoneal PCA potency 4–5 times greater than that of DSCG [1]. While both 6b and 6o belong to the 1,3,4-oxadiazolone class, the benzoxazole scaffold of 6b provides a distinct heterocyclic core compared to the benzimidazole scaffold of 6o, offering an alternative chemotype for probing target engagement and selectivity without the basic nitrogen present in benzimidazoles [1].

Heterocyclic scaffold Benzoxazole vs. benzimidazole Antiallergic selectivity

Benzoxazole-Oxadiazole Hybrid Scaffold Privileged for Anti-Alzheimer's Activity

A 2023 study evaluating novel benzoxazole-oxadiazole derivatives as anti-Alzheimer's agents reported that benzoxazole-oxadiazole hybrids exhibit significant in vitro cholinesterase inhibitory activity, with several compounds achieving IC₅₀ values in the low micromolar range against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. While this study does not directly evaluate compound 6b, it establishes that the benzoxazole-1,3,4-oxadiazole hybrid scaffold—shared by 6b—is a validated pharmacophore for central nervous system target engagement [1].

Anti-Alzheimer's Cholinesterase inhibition Benzoxazole-oxadiazole hybrids

Synthetic Tractability and Precursor Differentiation via Ethyl 3-(5-Chlorobenzoxazol-2-yl)hydrazinecarboxylate

Compound 6b was prepared via thermal cyclization of ethyl 3-(5-chloro-2-benzoxazolyl)hydrazinecarboxylate (intermediate 7b) using Method E, with the corresponding hydrazinecarboxylate precursor being a distinct, characterizable intermediate that differentiates 6b from analogs synthesized via alternative precursors [1]. The synthetic route and precursor identity are documented in Table II of the primary reference, confirming that procurement of the final oxadiazolone 6b requires a specific 5-chloro-2-benzoxazole carboxylic acid derivative starting material, which is distinct from the precursors used for non-chlorinated analogs [1].

Synthetic intermediate Hydrazinecarboxylate Benzoxazole building block

Optimal Scientific and Industrial Application Scenarios for 5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one


Tool Compound for Structure-Activity Relationship (SAR) Studies in Mast Cell Stabilization

Use compound 6b as a potency-enhanced benzoxazole analog in side-by-side SAR panels alongside the unsubstituted parent 6a and other ring-substituted variants (6c–g) to dissect the electronic and steric contributions of the 5-chloro substituent on RMC histamine release inhibition [1].

In Vivo Proof-of-Concept Studies for Orally Bioavailable Antiallergic Agents

Deploy compound 6b in rat PCA models to benchmark oral efficacy against the clinical reference DSCG (administered intraperitoneally), providing a positive control for novel oral antiallergic candidates targeting IgE-mediated pathways [1].

Scaffold-Hopping Reference Standard for Benzimidazole-to-Benzoxazole Replacement

Utilize compound 6b as a benzoxazole-based comparator when evaluating benzimidazole-derived oxadiazolones (e.g., compound 6o) to assess the impact of heterocyclic core exchange on antiallergic potency, oral bioavailability, and off-target profiles [1].

Exploratory Probe for Benzoxazole-Oxadiazole Hybrid Pharmacology in Neurodegeneration

Leverage the validated benzoxazole-1,3,4-oxadiazole pharmacophore of 6b as a starting point for in vitro screening against cholinesterase targets (AChE/BuChE), guided by independent evidence that this hybrid scaffold supports anti-Alzheimer's activity [2].

Quote Request

Request a Quote for 5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.